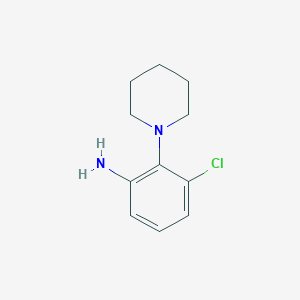

3-Chloro-2-piperidin-1-yl-phenylamine

Description

Properties

IUPAC Name |

3-chloro-2-piperidin-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXQIYIXTYLFFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359221 |

Source

|

| Record name | 3-Chloro-2-piperidin-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58785-06-1 |

Source

|

| Record name | 3-Chloro-2-(1-piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58785-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-piperidin-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 3-Chloro-2-piperidin-1-yl-phenylamine

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 3-Chloro-2-piperidin-1-yl-phenylamine. Despite extensive searches for its pharmacological targets, downstream signaling pathways, and overall biological effects, no direct research or publications detailing these aspects for this particular chemical entity were identified.

The scientific community has explored a variety of structurally related compounds, offering potential, albeit speculative, avenues for future investigation into the action of this compound. For instance, research into various piperidine and piperazine derivatives has uncovered a broad spectrum of biological activities. These activities range from antimicrobial and antifungal properties to the modulation of specific cellular pathways, such as the inhibition of the NLRP3 inflammasome.

For example, studies on other substituted phenylamines and piperidine-containing molecules have demonstrated engagement with a variety of biological targets. However, it is crucial to emphasize that the specific substitution pattern of a 3-chloro group and a 2-piperidin-1-yl group on a phenylamine ring will uniquely influence its physicochemical properties and, consequently, its interaction with biological systems. Therefore, direct extrapolation of the mechanism of action from related but structurally distinct molecules is not scientifically rigorous.

The absence of specific data for this compound underscores a clear opportunity for novel research. Future studies could focus on initial target identification through techniques such as affinity chromatography-mass spectrometry or computational docking studies against known biological targets. Subsequent in vitro and in vivo assays would then be necessary to elucidate its pharmacological profile and downstream effects.

3-Chloro-2-piperidin-1-yl-phenylamine biological activity

An In-Depth Technical Guide on the Biological Activity of 3-Chloro-2-piperidin-1-yl-phenylamine and its Analogs

Abstract

This technical guide addresses the biological activity of this compound. A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of this specific molecule. To provide a valuable resource for researchers, scientists, and drug development professionals, this document pivots to an in-depth analysis of structurally related compounds for which biological data are available. By examining these analogs, we can infer potential areas of investigation and establish a foundational understanding that may guide future research into this compound. The primary analog discussed is 3-Chlorodiphenylamine, a known calcium sensitizer of cardiac muscle. This guide will detail its mechanism of action, present relevant experimental data, and outline protocols, thereby offering a scientifically grounded starting point for the exploration of this chemical space.

Introduction to this compound

This compound (CAS Number: 58785-06-1) is a substituted aniline derivative featuring a piperidine ring at the 2-position and a chlorine atom at the 3-position of the phenyl ring.[1] While this compound is commercially available for research purposes, there is a notable absence of published studies detailing its specific biological activities or molecular targets.[1] This lack of data presents both a challenge and an opportunity for novel discovery. The piperidine moiety is a common scaffold in medicinal chemistry, known to be present in numerous biologically active compounds and approved drugs, suggesting that derivatives such as this one may possess interesting pharmacological properties.

Given the absence of direct evidence, this guide will employ a well-established scientific strategy: the analysis of structure-activity relationships through the examination of close structural analogs. This approach allows for the formulation of testable hypotheses regarding the potential biological profile of this compound.

Physicochemical Properties of this compound

Understanding the basic chemical properties of a compound is the first step in any research endeavor. Below is a summary of the available information for the target compound.

| Property | Value | Source |

| CAS Number | 58785-06-1 | Ivy Fine Chemicals[1] |

| Molecular Formula | C₁₁H₁₅ClN₂ | Inferred from structure |

| Molecular Weight | 210.70 g/mol | Sigma-Aldrich (for isomer)[2][3] |

| SMILES | Nc1cccc(c1N1CCCCC1)Cl | Ivy Fine Chemicals[1] |

Biological Activity of Structurally Related Compound: 3-Chlorodiphenylamine

A key structural analog for which significant biological data exists is 3-Chlorodiphenylamine (CAS: 101-17-7). This molecule shares the chloro-phenylamine core but lacks the saturated piperidine ring, featuring a phenyl group instead. Despite this difference, its well-documented activity provides a compelling starting point for investigation.

Mechanism of Action: Calcium Sensitization in Cardiac Muscle

3-Chlorodiphenylamine has been identified as a high-affinity calcium (Ca²⁺) sensitizer of cardiac muscle.[4] Its primary mechanism of action involves binding to the regulatory N-domain of cardiac troponin C (cTnC).[4] Troponin C is a key protein in the muscle contraction apparatus. When Ca²⁺ binds to cTnC, it induces a conformational change in the troponin complex, which ultimately allows for the interaction of actin and myosin, leading to muscle contraction.

Calcium sensitizers, like 3-Chlorodiphenylamine, increase the affinity of cTnC for Ca²⁺. This means that less calcium is required to achieve the same level of muscle contraction. This property is of significant interest in the context of systolic heart failure, where the heart muscle's ability to contract is impaired.

The binding of 3-Chlorodiphenylamine to cTnC has been quantified, demonstrating a direct and high-affinity interaction.[4] This interaction is believed to stabilize the "open" conformation of cTnC, the state it adopts when Ca²⁺ is bound, thereby sensitizing the myofilament to calcium.

Caption: Proposed mechanism of 3-Chlorodiphenylamine in cardiac muscle.

Quantitative Data on Biological Activity

The interaction of 3-Chlorodiphenylamine with cardiac troponin has been characterized through various biophysical and physiological assays. The key findings are summarized below.

| Parameter | Value | Description | Reference |

| Kd (cTnC) | 6 µM | Dissociation constant for binding to the isolated N-domain of cardiac troponin C. | [4] |

| Kd (cNTnC–cSp) | 10 µM | Dissociation constant for binding to a chimeric protein of the cTnC N-domain and the cTnI switch region. | [4] |

| pCa₅₀ | 6.39 ± 0.01 | Ca²⁺ concentration for half-maximal activation in the presence of 25 µM compound. | [4] |

| pCa₅₀ | 6.65 ± 0.01 | Ca²⁺ concentration for half-maximal activation in the presence of 50 µM compound. | [4] |

| pCa₅₀ | 6.73 ± 0.02 | Ca²⁺ concentration for half-maximal activation in the presence of 100 µM compound. | [4] |

| Force Increase | 1.5-fold | Increase in Ca²⁺ sensitivity of force development in skinned ventricular trabeculae at 100 µM. | [4] |

These data demonstrate a concentration-dependent increase in the calcium sensitivity of the cardiac muscle machinery.[4]

Experimental Protocol: Skinned Fiber Assay for Ca²⁺ Sensitivity

To provide a practical context, the following is a generalized protocol for assessing the Ca²⁺ sensitizing effects of a compound on cardiac muscle, based on the methodologies described in the literature.[4]

Objective: To determine the effect of a test compound on the Ca²⁺ sensitivity of force development in chemically permeabilized (skinned) cardiac muscle fibers.

Materials:

-

Ventricular trabeculae from an appropriate animal model.

-

Skinning solution (e.g., containing Triton X-100 to permeabilize cell membranes).

-

Relaxing solution (low Ca²⁺).

-

Activating solutions (with varying concentrations of free Ca²⁺, buffered with EGTA).

-

Test compound (e.g., 3-Chlorodiphenylamine) dissolved in a suitable vehicle (e.g., DMSO).

-

Force transducer and length controller apparatus.

Methodology:

-

Fiber Preparation:

-

Dissect thin, unbranched ventricular trabeculae from the heart.

-

Mount the trabeculae between a force transducer and a length controller.

-

Bathe the muscle in skinning solution for a set period (e.g., 30-60 minutes) to remove cell membranes, leaving the myofilament proteins intact.

-

-

Baseline Measurement:

-

Transfer the skinned fiber to a chamber with relaxing solution to measure baseline passive tension.

-

Sequentially expose the fiber to activating solutions with increasing Ca²⁺ concentrations to generate a baseline force-pCa curve (pCa = -log[Ca²⁺]).

-

-

Compound Incubation:

-

Incubate the fiber in relaxing solution containing the test compound at the desired concentration (e.g., 25 µM) for a sufficient period to allow for drug diffusion and binding.

-

-

Post-Compound Measurement:

-

Repeat the sequential exposure to activating solutions, now containing the test compound at the same concentration.

-

Record the force generated at each Ca²⁺ concentration.

-

-

Data Analysis:

-

For both baseline and compound-treated conditions, plot the normalized force against the pCa.

-

Fit the data to a Hill equation to determine the pCa₅₀ (the pCa at which 50% of maximal force is achieved).

-

A leftward shift in the force-pCa curve and an increase in the pCa₅₀ value in the presence of the compound indicate a Ca²⁺ sensitizing effect.

-

Caption: Workflow for skinned fiber Ca²⁺ sensitivity assay.

Future Directions and Conclusion

The biological activity of this compound remains uncharacterized in the public domain. However, the detailed analysis of its structural analog, 3-Chlorodiphenylamine, provides a strong, scientifically-grounded hypothesis: that it may function as a modulator of muscle contractility by interacting with the troponin complex.

Recommendations for Future Research:

-

Synthesis and Purification: Obtain or synthesize a sufficient quantity of high-purity this compound for biological screening.

-

Initial Screening: Employ the skinned fiber assay described above as a primary screen to determine if the compound has any Ca²⁺ sensitizing (or desensitizing) effects on cardiac or skeletal muscle.

-

Target Deconvolution: If activity is observed, conduct biophysical assays (e.g., isothermal titration calorimetry, surface plasmon resonance) to confirm direct binding to troponin C.

-

Broader Profiling: Screen the compound against a panel of common drug targets, particularly ion channels and GPCRs, to assess its selectivity and identify any off-target effects.

References

-

Ivy Fine Chemicals. this compound. [Link]

-

PubChem. 3-Chlorodiphenylamine. [Link]

-

Chemsrc. 3-Chlorodiphenylamine | CAS#:101-17-7. [Link]

-

PubChem. 5-Chloro-2-nitrodiphenylamine. [Link]

Sources

3-Chloro-2-piperidin-1-yl-phenylamine potential therapeutic targets

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Chloro-2-piperidin-1-yl-phenylamine

Disclaimer: This document presents a prospective analysis of the potential therapeutic targets of this compound. The information provided is based on the structural similarity of this compound to molecules with known biological activities. The proposed mechanisms of action and experimental protocols are hypothetical and intended to guide future research.

Introduction

This compound is a chemical compound available for research purposes.[1][2][3][4] While its specific biological activities and therapeutic targets have not been extensively documented in publicly available literature, its structural features, namely the presence of a substituted phenylamine and a piperidine ring, suggest potential interactions with various biological systems. This guide explores three plausible therapeutic avenues for this compound based on the known activities of structurally related compounds. These include cardiovascular diseases, immuno-inflammatory disorders, and neurological conditions. For each potential target, a hypothetical mechanism of action is proposed, followed by a detailed experimental workflow for its validation.

Part 1: Potential Therapeutic Target: Cardiac Troponin C (cTnC) - A Cardiovascular Approach

The structural similarity of this compound to 3-Chlorodiphenylamine, a known calcium sensitizer that binds to cardiac troponin C (cTnC)[5], suggests that it may also modulate cardiac contractility. This section outlines a research plan to investigate this possibility.

Hypothetical Mechanism of Action

We hypothesize that this compound binds to the N-domain of cTnC, inducing a conformational change that increases the sensitivity of the myofilaments to calcium. This would lead to enhanced cardiac muscle contraction at submaximal calcium concentrations, a desirable effect in the treatment of systolic heart failure.

Diagram: Proposed Mechanism of Action of this compound on Cardiac Troponin C

Caption: Proposed mechanism of this compound as a cTnC sensitizer.

Experimental Workflow for Target Validation

A multi-step approach is proposed to validate cTnC as a target of this compound.

Diagram: Experimental Workflow for cTnC Target Validation

Caption: Workflow for validating cTnC as a therapeutic target.

1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics of binding interactions.[5][6]

-

Protocol:

-

Immobilize recombinant human cTnC onto a CM5 sensor chip.

-

Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the compound solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized cTnC.

-

Regenerate the sensor surface between injections.

-

Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[7][8]

-

Protocol:

-

Dialyze purified recombinant human cTnC and this compound in the same buffer to minimize heats of dilution.[9]

-

Fill the ITC sample cell with the cTnC solution and the injection syringe with the compound solution.

-

Perform a series of injections of the compound into the cTnC solution while monitoring the heat changes.

-

Integrate the heat pulses and plot them against the molar ratio of the compound to cTnC.

-

Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

This assay assesses the effect of the compound on the calcium sensitivity of the contractile apparatus.

-

Protocol:

-

Isolate cardiac muscle fibers from an appropriate animal model (e.g., rat or rabbit).

-

Chemically "skin" the fibers to remove the cell membranes while preserving the myofilament structure.

-

Mount the skinned fibers between a force transducer and a length controller.

-

Expose the fibers to a series of solutions with increasing calcium concentrations in the presence and absence of this compound.

-

Measure the force generated by the fibers at each calcium concentration.

-

Plot the force-pCa (-log[Ca2+]) relationship and fit the data to the Hill equation to determine the pCa50 (the calcium concentration at which 50% of the maximal force is produced).

-

A leftward shift in the force-pCa curve in the presence of the compound indicates calcium sensitization.

-

Data Presentation

| Parameter | This compound | 3-Chlorodiphenylamine (Reference) |

| SPR | ||

| ka (M⁻¹s⁻¹) | To be determined | Literature value |

| kd (s⁻¹) | To be determined | Literature value |

| KD (µM) | To be determined | ~6 µM[5] |

| ITC | ||

| KD (µM) | To be determined | Literature value |

| n (stoichiometry) | To be determined | Literature value |

| ΔH (kcal/mol) | To be determined | Literature value |

| Skinned Fiber Assay | ||

| ΔpCa50 | To be determined | Literature value |

Part 2: Potential Therapeutic Target: C3a Receptor (C3aR) - An Immuno-inflammatory Perspective

The presence of an amino-piperidine moiety in this compound suggests a potential interaction with the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) involved in inflammatory and immune responses.[10]

Hypothetical Mechanism of Action

We hypothesize that this compound can act as a modulator (agonist or antagonist) of C3aR. As an antagonist, it could block the pro-inflammatory effects of C3a, offering therapeutic potential in conditions like sepsis or autoimmune diseases. As an agonist, it might have tissue-protective or regenerative effects.

Diagram: C3aR Signaling Pathway and Potential Modulation

Caption: C3aR signaling and the potential point of intervention for the compound.

Experimental Workflow for Target Validation

The validation of C3aR as a target will involve binding and functional assays.

Diagram: Experimental Workflow for C3aR Target Validation

Caption: Workflow for validating C3aR as a therapeutic target.

This assay will determine the affinity of the compound for C3aR.[4][11]

-

Protocol:

-

Prepare cell membranes from a cell line stably expressing human C3aR (e.g., HEK293 cells).[12][13][14][15]

-

Incubate the membranes with a fixed concentration of a radiolabeled C3aR antagonist (e.g., [³H]-SB 290157) and increasing concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.[16]

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the compound and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

1. GTPγS Binding Assay

This assay measures the activation of G proteins coupled to C3aR.[17][18][19]

-

Protocol:

-

Incubate C3aR-expressing cell membranes with GDP and increasing concentrations of this compound (to test for agonist activity) or with a fixed concentration of C3a and increasing concentrations of the compound (to test for antagonist activity).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

After incubation, separate bound and free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the data to determine the EC50 (for agonists) or IC50 (for antagonists).

-

2. Cell-Based Calcium Flux Assay

This assay measures the increase in intracellular calcium upon C3aR activation.[1][20][21][22]

-

Protocol:

-

Plate C3aR-expressing cells in a microplate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8).[22]

-

Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).[23]

-

Add this compound (for agonist testing) or a pre-incubation of the compound followed by C3a (for antagonist testing).

-

Monitor the change in fluorescence intensity over time.

-

Calculate the EC50 or IC50 from the dose-response curves.

-

Data Presentation

| Parameter | This compound |

| Radioligand Binding Assay | |

| Ki (nM) | To be determined |

| GTPγS Binding Assay | |

| EC50 (nM) (Agonist mode) | To be determined |

| Emax (%) (Agonist mode) | To be determined |

| IC50 (nM) (Antagonist mode) | To be determined |

| Calcium Flux Assay | |

| EC50 (nM) (Agonist mode) | To be determined |

| IC50 (nM) (Antagonist mode) | To be determined |

Part 3: Potential Therapeutic Target: Glycine Transporter 1 (GlyT-1) - A Neurological Application

Piperidine derivatives are known to inhibit the glycine transporter 1 (GlyT-1), which regulates glycine levels at the N-methyl-D-aspartate (NMDA) receptor in the brain.[17] This suggests that this compound could be a potential therapeutic for neurological disorders like schizophrenia.

Hypothetical Mechanism of Action

We hypothesize that this compound inhibits the reuptake of glycine from the synaptic cleft by blocking GlyT-1. This would increase the concentration of glycine available to co-activate NMDA receptors, thereby enhancing glutamatergic neurotransmission and potentially improving cognitive function.

Diagram: GlyT-1 Inhibition and NMDA Receptor Modulation

Caption: Proposed mechanism of GlyT-1 inhibition by the compound.

Experimental Workflow for Target Validation

The validation of GlyT-1 as a target will involve in vitro uptake assays and in vivo behavioral studies.

Diagram: Experimental Workflow for GlyT-1 Target Validation

Caption: Workflow for validating GlyT-1 as a therapeutic target.

This assay directly measures the inhibition of GlyT-1-mediated glycine transport.[24][25]

-

Protocol:

-

Culture cells stably expressing human GlyT-1 (e.g., CHO or HEK293 cells).

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Initiate glycine uptake by adding a mixture of [³H]glycine and unlabeled glycine.

-

After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value from the dose-response curve.

-

1. In Vivo Microdialysis

This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal.[3][26][27][28][29]

-

Protocol:

-

Implant a microdialysis probe into a relevant brain region (e.g., prefrontal cortex or hippocampus) of a rodent model.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF).

-

Collect dialysate samples at regular intervals before and after systemic administration of this compound.

-

Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence detection.

-

An increase in extracellular glycine levels following compound administration would support GlyT-1 inhibition in vivo.

-

2. Morris Water Maze

This is a widely used behavioral test to assess spatial learning and memory in rodents.[2][10][30][31][32]

-

Protocol:

-

Train rodents to find a hidden platform in a circular pool of opaque water, using visual cues around the room.[2][10]

-

Administer this compound or vehicle to different groups of animals.

-

Measure the escape latency (time to find the platform) and path length over several days of training.

-

Conduct a probe trial where the platform is removed and measure the time spent in the target quadrant.

-

Improved performance (e.g., shorter escape latency, more time in the target quadrant) in the compound-treated group would suggest cognitive enhancement.

-

Data Presentation

| Parameter | This compound |

| [³H]Glycine Uptake Assay | |

| IC50 (nM) | To be determined |

| In Vivo Microdialysis | |

| % Increase in Extracellular Glycine | To be determined |

| Morris Water Maze | |

| Escape Latency (s) | To be determined |

| Time in Target Quadrant (%) | To be determined |

Conclusion

This compound represents a chemical scaffold with the potential to interact with multiple therapeutic targets. Based on structural analogies, this guide has outlined three distinct research avenues targeting cardiac troponin C for cardiovascular diseases, the C3a receptor for immuno-inflammatory conditions, and the glycine transporter 1 for neurological disorders. The proposed experimental workflows provide a comprehensive and systematic approach to validate these hypotheses. Successful validation of any of these targets would pave the way for further preclinical and clinical development of this compound or its analogs as a novel therapeutic agent.

References

-

[HEK293 cells (Human embryonal kidney cells (HEK293, ATCC

-

/glyt1-transporter-assay)

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. multispaninc.com [multispaninc.com]

- 5. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 10. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Culture and transfection of HEK293T cells [protocols.io]

- 13. static.igem.org [static.igem.org]

- 14. horizondiscovery.com [horizondiscovery.com]

- 15. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. bu.edu [bu.edu]

- 21. researchgate.net [researchgate.net]

- 22. Fluo-8 Calcium Flux Assay [protocols.io]

- 23. moleculardevices.com [moleculardevices.com]

- 24. Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bioivt.com [bioivt.com]

- 26. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]

- 27. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 28. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. news-medical.net [news-medical.net]

- 30. mmpc.org [mmpc.org]

- 31. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 32. cyagen.com [cyagen.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-2-piperidin-1-yl-phenylamine

Introduction

3-Chloro-2-piperidin-1-yl-phenylamine is a substituted aromatic amine containing a piperidine moiety. While specific data for this compound is not extensively available in public literature, its structural features—a chlorinated phenylamine system and a tertiary amine within a piperidine ring—suggest its potential utility as a scaffold in medicinal chemistry and materials science.[1] The presence of the halogen, the basic piperidine nitrogen, and the aromatic amine functionality dictates its physicochemical properties, which are critical for its application in drug development and other research areas. Understanding the solubility and stability of this molecule is paramount for formulation development, chemical synthesis, and predicting its environmental fate.[2]

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs.

Physicochemical Properties and Initial Assessment

Based on its structure, we can infer several key characteristics of this compound that will influence its solubility and stability:

-

Lipophilicity: The presence of the phenyl and piperidine rings suggests a significant degree of lipophilicity. The chloro-substituent further enhances this characteristic.

-

Basicity: The piperidine nitrogen is basic, allowing for the formation of salts with acids, which can significantly enhance aqueous solubility.

-

Polarity: The aromatic amine group introduces some polarity, but the overall molecule is expected to be sparingly soluble in water.

-

Reactivity: The aromatic amine is susceptible to oxidation, and the piperidine ring can also undergo degradation.[3][4] The presence of a chlorine atom on the aromatic ring can influence the electron density and reactivity of the molecule.

Solubility Assessment

A thorough understanding of a compound's solubility in various media is fundamental for its development. The following sections outline a systematic approach to determining the solubility of this compound.

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility.

1. Materials and Reagents:

- This compound (high purity)

- A range of solvents with varying polarities (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO)).

- Calibrated analytical balance

- Vials with screw caps

- Orbital shaker/incubator

- Centrifuge

- HPLC system with a UV detector or a validated LC-MS/MS method.[5]

2. Step-by-Step Procedure:

- Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

- Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) to mimic physiological conditions.

- Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

- Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

- Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis.

- Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

- Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

3. Data Presentation:

The solubility data should be presented in a clear and concise table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Water | 25 | ||

| PBS (pH 7.4) | 37 | ||

| 0.1 N HCl | 25 | ||

| 0.1 N NaOH | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 |

Diagram of Solubility Assessment Workflow

Caption: Workflow for equilibrium solubility determination.

Stability Assessment

Assessing the chemical stability of a compound is crucial to ensure its quality, safety, and efficacy over time. Forced degradation studies are employed to identify potential degradation products and pathways.[6][7]

Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to various stress conditions to accelerate its degradation.

1. Materials and Reagents:

- This compound

- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)

- Hydrogen peroxide (H₂O₂)

- Calibrated oven

- Photostability chamber

- Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products).

2. Stress Conditions:

- Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C).

- Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature.

- Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

- Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80-100 °C).[8]

- Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

3. Step-by-Step Procedure:

- Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media. For thermal degradation, use the solid compound.

- Expose the samples to the stress conditions for a defined period. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).

- At each time point, neutralize the acidic and basic samples before analysis.

- Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from any degradation product peaks.

- Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

- A mass balance should be calculated to ensure that the decrease in the parent compound concentration correlates with the increase in the concentration of the degradation products.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized.

Caption: Hypothesized degradation pathways for this compound.

-

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opened products.[3] The aromatic amine can also be oxidized.

-

Hydrolysis: Under strong acidic or basic conditions, cleavage of the C-N bond between the phenyl ring and the piperidine moiety could occur, leading to dealkylation.

-

Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms. This could include dechlorination or dimerization.[3]

Analytical Methodologies

The selection of an appropriate analytical technique is critical for accurate quantification in both solubility and stability studies.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.[9] A reversed-phase C18 column is often a good starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for identifying volatile impurities or degradation products.[10] However, derivatization might be necessary for a thermally labile compound like an aromatic amine.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that is invaluable for identifying and quantifying degradation products, especially at low levels.[5]

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By following the outlined protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate the critical data needed to advance their research and development activities. The proposed experimental designs are self-validating, ensuring the generation of trustworthy and reproducible results. While specific data for this compound is scarce, the application of these well-established methodologies will provide a robust characterization of its physicochemical properties.

References

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-chloropyridine. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Chlorodiphenylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Carlsson, P. A., et al. (2012). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 116(24), 6079–6091. [Link]

-

Gouedard, C., et al. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. International Journal of Greenhouse Gas Control, 20, 121-129. [Link]

-

Jain, D., & Basniwal, P. K. (2014). Forced degradation and stability testing: Strategies and analytical perspectives. PharmaTutor, 2(4), 84-96. [Link]

-

Millan, D., Tapia, R. A., & Pavez, P. (2019). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. RSC Advances, 9(3), 1369-1376. [Link]

-

ChemSrc. (n.d.). 3-Chlorodiphenylamine. Retrieved from [Link]

-

Liu, T., et al. (2022). Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties. ACS Sustainable Chemistry & Engineering, 10(2), 947–957. [Link]

-

Poupin, P., et al. (2000). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 46(5), 455-462. [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Fu, Y., et al. (2022). High-Performance CoxNiy@NC/SiO2 Catalysts Derived from ZIF-67 for Enhanced Hydrogenation of 1-Nitronaphthalene. Catalysts, 12(7), 785. [Link]

-

Wieckowska, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116346. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chlorodiphenylamine. PubChem. Retrieved from [Link]

-

Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyridine. PubChem. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Chlorodiphenylamine [webbook.nist.gov]

An In-depth Technical Guide to 3-Chloro-2-piperidin-1-yl-phenylamine: Synthesis, Properties, and Application as a TRPA1 Modulator

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-piperidin-1-yl-phenylamine, a heterocyclic amine with significant potential in drug discovery and development. The document details its synthesis, physicochemical properties, and, most notably, its role as a modulator of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. This guide is intended for researchers, medicinal chemists, and pharmacologists interested in the development of novel therapeutics targeting TRPA1 for conditions such as chronic pain and inflammation.

Introduction

This compound is a substituted phenylamine that has emerged as a valuable scaffold in medicinal chemistry. The presence of a chlorine atom and a piperidine ring on the phenylamine core imparts specific electronic and steric properties that are crucial for its biological activity.[1] The strategic placement of these functional groups allows for fine-tuning of the molecule's interaction with biological targets.

The primary focus of this guide is the compound's activity as a modulator of the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is highly expressed in sensory neurons and serves as a key sensor for a variety of noxious stimuli, including chemical irritants, cold temperatures, and endogenous inflammatory mediators.[2][3] As a result, TRPA1 is a well-validated target for the development of novel analgesics and anti-inflammatory agents. The modulation of TRPA1 by this compound and its derivatives opens up new avenues for therapeutic intervention in a range of pathological conditions.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic strategy involves the nucleophilic aromatic substitution of a suitable precursor followed by the reduction of a nitro group.

Synthetic Workflow

A representative synthetic route is outlined below. This process begins with the reaction of 1,2-dichloro-3-nitrobenzene with piperidine to form an intermediate, which is then subjected to reduction to yield the final product.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPA1 - Wikipedia [en.wikipedia.org]

- 3. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Novel Chloro-Phenylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Phenylpiperidine Scaffold

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to interact with a multitude of biological targets. When a phenyl group is directly attached to this piperidine core, the resulting phenylpiperidine structure becomes a privileged pharmacophore, particularly for agents targeting the central nervous system (CNS).[2][3]

Historically, the phenylpiperidine class has yielded blockbuster drugs with profound impacts on pain management and anesthesia, such as pethidine and fentanyl.[3][4] These agents primarily exert their effects through interaction with opioid receptors, most notably the mu-opioid receptor (μOR).[3][4] The core directive of this guide is to explore the rationale and methodology behind the discovery of novel chloro-phenylpiperidine derivatives. The introduction of a chloro-substituent onto the phenyl ring is a strategic chemical modification aimed at modulating the parent molecule's physicochemical properties—such as lipophilicity, metabolic stability, and receptor binding affinity—to enhance therapeutic efficacy and potentially mitigate adverse effects. This guide provides a comprehensive overview of the synthetic strategies, characterization protocols, and biological evaluation workflows integral to the discovery of this promising class of compounds.

Part 1: Synthetic Strategies and Mechanistic Rationale

The successful synthesis of chloro-phenylpiperidine derivatives hinges on robust and stereoselective chemical reactions. The choice of synthetic route is critical, as it dictates the achievable chemical diversity and overall efficiency of the discovery process. A prevalent and effective method is the aza-Prins type cyclization.

Niobium(V) Chloride Mediated Aza-Prins Cyclization

This method provides an efficient route to 4-chloropiperidine derivatives from readily available epoxides and homoallylic amines.[5] The use of Niobium(V) chloride (NbCl5) as a Lewis acid is advantageous due to its high stability, ease of handling, and effectiveness at low catalytic loadings.[5]

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (NbCl5): The reaction is initiated by the Lewis acid-mediated opening of the epoxide ring. NbCl5 is chosen for its ability to activate the epoxide, making it susceptible to nucleophilic attack by the homoallylic amine.

-

Intramolecular Cyclization: The subsequent intramolecular cyclization is a thermodynamically favorable process that forms the six-membered piperidine ring.

-

Chloride Source: The chloride ion required for the 4-position substitution is conveniently supplied by the NbCl5 catalyst itself, streamlining the reaction and improving atom economy.[5]

Experimental Protocol: Synthesis of trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine [5]

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve the starting epoxide (e.g., (S)-2-(4-methoxybenzyl)oxirane) and the N-tosylhomoallylic amine in a suitable anhydrous solvent such as methylene chloride (CH2Cl2).

-

Catalyst Addition: To this stirred solution, add Niobium(V) chloride (NbCl5) portion-wise at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mixture (e.g., 3:1 v/v) as the mobile phase.

-

Reaction Quenching: Upon completion (typically within 15-30 minutes), the reaction is quenched by the addition of water.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice more with methylene chloride.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure trans-4-chloro-piperidine derivative.

Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis of 4-chloropiperidine derivatives.

Part 2: Structural Characterization and Validation

Confirming the chemical structure and purity of the newly synthesized derivatives is a non-negotiable step in the discovery pipeline. A combination of spectroscopic and spectrometric techniques provides a self-validating system to ensure the identity of the target compound.

| Technique | Purpose | Typical Observations for Chloro-Phenylpiperidine Derivatives |

| FT-IR Spectroscopy | Identifies functional groups present in the molecule. | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-N stretching (piperidine ring), C-Cl stretching. |

| ¹H NMR Spectroscopy | Determines the number and types of protons and their connectivity. | Signals in the aromatic region (phenyl group), characteristic shifts for protons on the piperidine ring, and signals for any substituents. |

| ¹³C NMR Spectroscopy | Determines the number and types of carbon atoms. | Signals corresponding to aromatic carbons, aliphatic carbons of the piperidine ring, and carbons of any substituents. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | A molecular ion peak (M+) corresponding to the calculated mass. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides definitive evidence of its presence. |

Protocol Example: Obtaining ¹H NMR Data [5]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument Setup: Transfer the solution to an NMR tube. Place the tube in the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence on a 400 MHz or higher field instrument.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

Analysis: Integrate the peaks to determine proton ratios and analyze coupling patterns to deduce the connectivity of the molecule.

Part 3: Biological Evaluation and Mechanistic Insight

The primary therapeutic hypothesis for many novel phenylpiperidine derivatives is their potential as potent analgesics acting on opioid receptors.[6][7] The biological evaluation workflow is designed to test this hypothesis, quantify the compound's activity, and elucidate its mechanism of action.

In-Vivo Analgesic Activity Screening

Initial screening is typically performed in rodent models using established pain assays.

-

Eddy's Hot Plate Method: This test measures the latency of a pain response (e.g., licking paws or jumping) when the animal is placed on a heated surface.[6] An increase in response latency after drug administration indicates an analgesic effect.

-

Writhing Test: An inflammatory pain model where a chemical irritant (e.g., acetic acid) is injected intraperitoneally, causing characteristic stretching or "writhing" behaviors. A reduction in the number of writhes indicates analgesia.[7]

Mechanism of Action: Mu-Opioid Receptor (µOR) Agonism

Phenylpiperidines like fentanyl mediate their analgesic effects by acting as agonists at the µOR.[3][4] This interaction inhibits ascending pain pathways.[4]

Signaling Pathway:

-

Binding: The chloro-phenylpiperidine derivative binds to the µOR, a G-protein coupled receptor (GPCR), on the presynaptic terminal of nociceptive neurons.

-

G-Protein Activation: This binding event activates the associated inhibitory G-protein (Gi/o).

-

Downstream Effects: The activated G-protein inhibits adenylyl cyclase (reducing cAMP levels), closes voltage-gated calcium channels (Ca²⁺), and opens G-protein-coupled inwardly-rectifying potassium channels (K⁺).

-

Neurotransmitter Inhibition: The net effect is a decrease in intracellular calcium and hyperpolarization of the neuronal membrane, which collectively inhibit the release of excitatory neurotransmitters like glutamate and substance P, thus blocking pain signal transmission.

Visualizing the Biological Evaluation Workflow and Signaling Pathway

Caption: Workflow for the biological evaluation of analgesic candidates.

Caption: Simplified mu-opioid receptor (µOR) signaling pathway.

Part 4: Structure-Activity Relationship (SAR) Analysis

SAR studies are essential to optimize the lead compounds. By systematically modifying the structure of the chloro-phenylpiperidine scaffold and observing the resulting changes in biological activity, researchers can build a model for what makes a potent and selective drug candidate.

Key SAR Insights for Phenylpiperidine Analgesics:

-

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring significantly impact activity. A chloro-group at the 4-position (para) of the phenyl ring has been shown to be favorable for analgesic activity in some 4-hydroxy-piperidine series.[6]

-

Piperidine Ring Conformation: The conformation of the piperidine ring (chair, boat) and the orientation of the phenyl group (axial vs. equatorial) are critical for receptor binding. Phenyl equatorial conformations are often preferred, though low-energy axial conformations can also contribute to activity.[8]

-

N-Substituent: The group attached to the piperidine nitrogen plays a crucial role in determining the compound's pharmacological profile (agonist, antagonist) and potency.

Caption: Key regions for structure-activity relationship (SAR) analysis.

Conclusion and Future Directions

The discovery of novel chloro-phenylpiperidine derivatives represents a promising avenue in the development of next-generation therapeutic agents, particularly for pain management. The strategic introduction of chlorine can fine-tune the pharmacological properties of the well-established phenylpiperidine scaffold. This guide has outlined the core methodologies, from rational synthesis and rigorous characterization to systematic biological evaluation. Future research should focus on expanding the chemical diversity through novel synthetic routes, exploring substitutions at other positions, and conducting comprehensive preclinical profiling to assess not only efficacy but also safety, metabolic stability, and the potential for reduced opioid-related side effects.

References

-

Rafiq, K., Saify, Z.S., et al. (2014). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Phenylpiperidines. Retrieved from: [Link]

-

Prommer, E. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. Available at: [Link]

-

Frolov, A.S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6435. Available at: [Link]

-

Glennon, R.A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4083-4088. Available at: [Link]

-

Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]

-

Koyiri, K., & Kumar, S. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 12(2), 645-649. Available at: [Link]

-

Prommer, E. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Available at: [Link]

-

Fronik, P. (2021). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub. Available at: [Link]

-

Frolov, A.S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

-

Portoghese, P.S., & Gomaa, A.E. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 26(6), 839-844. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery - An In-depth Guide to Structure-Activity Relationships

Introduction: The Enduring Legacy and Versatility of Phenylpiperidines

The 4-phenylpiperidine moiety stands as a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a remarkable diversity of clinically significant therapeutic agents.[1][2] From potent opioid analgesics to sophisticated modulators of central nervous system (CNS) targets, the inherent structural rigidity and tunable physicochemical properties of this chemical class have made it a fertile ground for drug discovery for decades.[1][2] The initial discovery of meperidine's morphine-like activity unveiled the potential of this scaffold, leading to the development of potent second-generation opioids like fentanyl.[2] Beyond analgesia, strategic modifications to the phenylpiperidine core have yielded compounds targeting a wide array of biological receptors and transporters, including those for dopamine and serotonin, underscoring its remarkable versatility. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted phenylpiperidines, offering a technical yet accessible resource for researchers, scientists, and drug development professionals. We will delve into the intricate interplay between chemical structure and pharmacological activity, dissecting the influence of substitutions on the phenyl ring, the piperidine core, and the crucial nitrogen atom. This analysis will be grounded in field-proven insights and supported by detailed experimental protocols and quantitative data to provide a comprehensive understanding of this pivotal pharmacophore.

The Core Phenylpiperidine Scaffold: Conformational Considerations and Foundational Interactions

The pharmacological activity of 4-phenylpiperidine derivatives is intrinsically linked to their three-dimensional conformation. The piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair form being the most stable. The orientation of the phenyl group, either axial or equatorial, is a critical determinant of receptor interaction and subsequent biological response.[3] While phenyl equatorial conformations are generally preferred for many 4-phenylpiperidine analgesics, such as the prodines, phenyl axial conformers can play a significant role in the activity of compounds like ketobemidone and meperidine.[3] Molecular mechanics calculations have shown that for some derivatives, the energy difference between the equatorial and axial conformers is small, suggesting that both may be biologically relevant.[3]

The fundamental interactions of the phenylpiperidine scaffold with its biological targets often involve a combination of hydrophobic, ionic, and hydrogen bonding. The protonated piperidine nitrogen typically forms a key ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding pocket. The phenyl ring engages in hydrophobic and aromatic interactions, contributing significantly to binding affinity.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The pharmacological profile of a phenylpiperidine derivative can be finely tuned by strategic modifications at three key positions: the phenyl ring, the piperidine ring, and the piperidine nitrogen.

The Influence of Phenyl Ring Substitution

Substituents on the phenyl ring have a profound impact on the affinity, selectivity, and functional activity of phenylpiperidine-based ligands.

-

Opioid Receptor Ligands: For µ-opioid receptor agonists, a hydroxyl group at the meta position of the phenyl ring often enhances analgesic potency, mimicking a key interaction of morphine.[3] This is exemplified in compounds like ketobemidone.

-

Dopamine Receptor Ligands: In the context of dopamine D2-like receptor ligands, substitutions on the phenyl ring are critical for modulating affinity and selectivity. For instance, in a series of 5-phenyl-pyrrole-3-carboxamides, which can be considered analogs of phenylpiperidines, substituents at the 4-position of the phenyl ring, such as fluorine, chlorine, nitro, and methyl groups, were found to decrease D2-like affinity.[4] Conversely, modifications at other positions can lead to high-affinity ligands.

-

Serotonin Transporter (SERT) Inhibitors: For phenylpiperidine-based serotonin reuptake inhibitors, substitutions on the aryl ring can significantly enhance potency and selectivity over other monoamine transporters. It has been observed that increased lipophilicity on the aryl ring of related 3-phenyl tropane derivatives leads to enhanced SERT selectivity, a principle that has been applied to the design of meperidine analogues.[5]

Modifications to the Piperidine Ring

Alterations to the piperidine ring itself, including the introduction of substituents, can influence both the conformation of the molecule and its interaction with the receptor.

-

Opioid Receptor Ligands: The addition of methyl groups to the 3 and 4 positions of the piperidine ring in 4-(3-hydroxyphenyl)piperidines can convert agonists into pure antagonists.[6] For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are opioid receptor antagonists, with the N-substituent primarily affecting antagonist potency and receptor selectivity.[6]

The Critical Role of the Piperidine Nitrogen Substituent

The substituent on the piperidine nitrogen is arguably one of the most critical determinants of a phenylpiperidine's pharmacological profile, often dictating its agonist versus antagonist character and its receptor selectivity.

-

Opioid Receptor Ligands: In the realm of opioid ligands, the nature of the N-substituent is paramount. For many morphinan and phenylpiperidine series, an N-phenethyl group is highly favorable for improving affinity and selectivity for the µ-opioid receptor.[7][8] Replacing the N-methyl group of morphine with a phenethyl group increases µ-opioid receptor affinity significantly.[8] In contrast, larger or different N-substituents can introduce antagonist properties.

-

Dopamine Receptor Ligands: For dopamine D2 and D3 receptor ligands, the N-substituent on a piperazine ring (a close analog of piperidine) plays a crucial role in binding affinity and selectivity. The introduction of various N-aromatic and bulky substitutions on the piperazine moiety is generally well-tolerated by both D2 and D3 receptors.[9]

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes key SAR data for a selection of substituted phenylpiperidines, highlighting the impact of various substitutions on their binding affinity for different receptors.

| Compound/Series | Target Receptor | Substitution(s) | Key Finding | Reference |

| Morphine Derivatives | µ-Opioid | N-phenethyl | 7-fold greater affinity than morphine. | [7][8] |

| 4-(3-hydroxyphenyl)piperidines | Opioid (µ, δ, κ) | 3- and 4-methyl groups | Converts agonists to non-selective pure antagonists. | [6] |

| 5-phenyl-pyrrole-3-carboxamides | Dopamine D2-like | 4-F, 4-Cl, 4-NO2, 4-CH3 on phenyl ring | Decreased D2-like receptor affinity. | [4] |

| N-phenylpiperazine Analogs | Dopamine D3 vs. D2 | Varying benzamide portion | Identified ligands with high D3 affinity and >450-fold selectivity over D2. | [10] |

| Meperidine Analogues | Serotonin Transporter (SERT) | Aryl substitutions (e.g., 4-iodo) | Potent and selective SERT ligands. | [5] |

Experimental Protocols: A Guide to Characterization

The elucidation of the SAR of substituted phenylpiperidines relies on a suite of robust and validated experimental assays. Below are detailed protocols for key in vitro assays.

Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human µ-opioid receptor.[11]

-

Radioligand: [³H]DAMGO (a selective µ-opioid peptide agonist).[11]

-

Test Compounds: Substituted phenylpiperidine derivatives.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 20-50 µ g/well ).

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding).

-

25 µL of a serial dilution of the test compound.

-

25 µL of [³H]DAMGO at a concentration close to its Kd (typically 1-2 nM).

-

25 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol outlines a functional assay to measure the ability of a test compound to act as an agonist or antagonist at the dopamine D2 receptor by measuring the inhibition of adenylyl cyclase activity.[12]

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[12]

-

Assay Medium: Serum-free cell culture medium.

-

Forskolin: An adenylyl cyclase activator.

-

Test Compounds: Substituted phenylpiperidine derivatives.

-

cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

-

Reference Agonist: Dopamine or quinpirole.[12]

-

Reference Antagonist: Haloperidol.

Procedure:

-

Cell Plating: Seed the D2 receptor-expressing cells into a 96-well plate at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds, reference agonist, and reference antagonist in assay medium.

-

Agonist Mode:

-

Pre-incubate the cells with the test compounds or reference agonist for 15-30 minutes at 37°C.

-

Add forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Antagonist Mode:

-

Pre-incubate the cells with the test compounds or reference antagonist for 15-30 minutes at 37°C.

-

Add the reference agonist at its EC80 concentration to all wells (except the basal control).

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Agonist Mode: Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of the maximal response) and Emax (maximal effect).

-

Antagonist Mode: Plot the percentage of agonist-stimulated cAMP inhibition against the log concentration of the test compound to determine the IC50. Calculate the pA2 or Kb value to quantify the antagonist potency.

-

Calcium Mobilization Assay for Gq-Coupled Receptors

This protocol is suitable for characterizing phenylpiperidines that interact with Gq-coupled receptors, such as the 5-HT2C receptor, by measuring changes in intracellular calcium.[13][14][15]

Materials:

-

Cell Line: HEK293 cells stably expressing the target Gq-coupled receptor.[13]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[13]

-

Probenecid (optional): To prevent dye extrusion.[13]

-

Test Compounds: Substituted phenylpiperidine derivatives.

-

Reference Agonist and Antagonist for the target receptor.

-

Fluorescence Microplate Reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the receptor-expressing cells into a 96-well black-walled, clear-bottom plate and incubate overnight.[13]

-

Dye Loading:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Fluorescence Measurement:

-

Place the cell plate in the fluorescence microplate reader and allow it to equilibrate.

-

Establish a baseline fluorescence reading for each well.

-

Use the instrument's injector to add the test compounds or reference ligands to the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).[15]

-

-

Data Analysis:

-

The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the increase in intracellular calcium.

-

For agonists, plot the fluorescence change against the log concentration of the compound to determine the EC50 and Emax.

-

For antagonists, pre-incubate the cells with the antagonist before adding a reference agonist and measure the inhibition of the agonist-induced calcium response to determine the IC50.

-

Visualization of Key Concepts

Visual representations are invaluable for understanding complex scientific concepts. The following diagrams, generated using Graphviz, illustrate key aspects of phenylpiperidine pharmacology and experimental design.

Caption: Signaling pathway for a phenylpiperidine µ-opioid agonist.

Caption: Workflow for a radioligand binding assay.

Caption: Logical relationship of SAR in substituted phenylpiperidines.

Conclusion: The Future of Phenylpiperidine-Based Drug Discovery

The substituted phenylpiperidine scaffold continues to be a highly productive platform for the discovery of novel therapeutics. A deep understanding of its structure-activity relationships is essential for the rational design of new chemical entities with improved potency, selectivity, and safety profiles. By leveraging the principles outlined in this guide, researchers can more effectively navigate the chemical space of phenylpiperidines to develop next-generation drugs targeting a wide range of diseases. The combination of classical medicinal chemistry approaches with modern computational modeling and high-throughput screening technologies will undoubtedly unlock further potential of this remarkable pharmacophore.

References

-

Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. (1998). PubMed. Retrieved from [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved from [Link]

-

Conformation-activity study of 4-phenylpiperidine analgesics. (1983). PubMed. Retrieved from [Link]

-

Pettersson, F. (2010). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. Retrieved from [Link]

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

-

Wang, X. H., Tang, Y., Xie, Q., & Qiu, Z. B. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226–232. Retrieved from [Link]

-

Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl - PubMed Central. (n.d.). Retrieved from [Link]

-

High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. (2024). PubMed Central. Retrieved from [Link]

-

The principle of the delta opioid receptor – ligand binding assay... (n.d.). ResearchGate. Retrieved from [Link]

-

Pontén, H., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520. Retrieved from [Link]

-

High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (2006). ACS Publications. Retrieved from [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). Pain Physician. Retrieved from [Link]

- 4-phenylpiperidines and their preparation. (1959). Google Patents.

-

Phenylpiperidine synthesis. (2022). Reddit. Retrieved from [Link]

-

A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. (2017). PubMed. Retrieved from [Link]

-

Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. (2013). PubMed. Retrieved from [Link]

-

Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes. (2023). PubMed Central. Retrieved from [Link]

-

Aromatic linker variations in novel dopamine D2 and D3 receptor ligands. (2021). ResearchGate. Retrieved from [Link]

- Novel processes for the preparation of 4-phenylpiperidine derivatives. (2002). Google Patents.

-